Cas no 2228899-24-7 (2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde)
2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde
- 2228899-24-7
- EN300-1730253
-
- Inchi: 1S/C7H8N2O/c1-2-9-6-7(3-4-10)5-8-9/h2,4-6H,1,3H2
- InChI Key: BJWCXIJGFHMMFV-UHFFFAOYSA-N
- SMILES: O=CCC1C=NN(C=C)C=1
Computed Properties
- Exact Mass: 136.063662883g/mol
- Monoisotopic Mass: 136.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 34.9Ų
2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1730253-0.05g |
2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde |
2228899-24-7 | 0.05g |
$1417.0 | 2023-09-20 | ||
| Enamine | EN300-1730253-0.1g |
2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde |
2228899-24-7 | 0.1g |
$1484.0 | 2023-09-20 | ||
| Enamine | EN300-1730253-0.25g |
2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde |
2228899-24-7 | 0.25g |
$1551.0 | 2023-09-20 | ||
| Enamine | EN300-1730253-0.5g |
2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde |
2228899-24-7 | 0.5g |
$1619.0 | 2023-09-20 | ||
| Enamine | EN300-1730253-1.0g |
2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde |
2228899-24-7 | 1g |
$1686.0 | 2023-06-04 | ||
| Enamine | EN300-1730253-2.5g |
2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde |
2228899-24-7 | 2.5g |
$3304.0 | 2023-09-20 | ||
| Enamine | EN300-1730253-5.0g |
2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde |
2228899-24-7 | 5g |
$4890.0 | 2023-06-04 | ||
| Enamine | EN300-1730253-10.0g |
2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde |
2228899-24-7 | 10g |
$7250.0 | 2023-06-04 | ||
| Enamine | EN300-1730253-1g |
2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde |
2228899-24-7 | 1g |
$1686.0 | 2023-09-20 | ||
| Enamine | EN300-1730253-5g |
2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde |
2228899-24-7 | 5g |
$4890.0 | 2023-09-20 |
2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde
Introduction to 2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde (CAS No: 2228899-24-7)
2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde, identified by the CAS number 2228899-24-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aldehyde features a pyrazole core substituted with an acetaldehyde moiety, making it a versatile intermediate in the development of novel therapeutic agents. The compound's unique structural framework, combining the electron-deficient pyrazole ring with the reactive aldehyde group, positions it as a valuable building block for synthetic chemistry.
The pyrazole scaffold is well-documented for its broad biological activity, influencing various pharmacological targets such as enzymes and receptors. The incorporation of an aldehyde functional group enhances its reactivity, enabling diverse chemical transformations that are pivotal in drug discovery. In recent years, 2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde has been explored in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its role in constructing complex scaffolds has been particularly highlighted in studies aimed at modulating inflammatory pathways and cancer-related signaling networks.
Recent advancements in medicinal chemistry have underscored the importance of 2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde as a key intermediate in the development of small-molecule inhibitors. For instance, researchers have leveraged its reactivity to design compounds targeting Janus kinases (JAKs), which play a crucial role in autoimmune diseases and leukemias. The aldehyde group facilitates condensation reactions with amines or hydrazines, yielding Schiff bases or hydrazones that exhibit inhibitory activity against these kinases. Such derivatives have shown promise in preclinical studies, demonstrating potential as therapeutic candidates.
The compound's utility extends beyond kinase inhibition; it has also been employed in the synthesis of antimicrobial agents. Pyrazole derivatives are known for their broad-spectrum activity against bacteria and fungi, and the aldehyde functionality allows for further derivatization to enhance bioavailability and target specificity. Studies have reported the successful incorporation of 2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde into molecules that exhibit potent activity against multidrug-resistant pathogens, highlighting its significance in addressing antibiotic resistance challenges.
In the realm of materials science, 2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde has been investigated for its potential applications in organic electronics. The conjugated system of the pyrazole ring and the aldehyde group makes it a candidate for use in light-emitting diodes (LEDs) and photovoltaic cells. Researchers have explored its incorporation into polymers and small-molecule emitters, demonstrating improved charge transport properties and luminescence efficiency. These findings suggest that this compound could contribute to advancements in flexible electronics and sustainable energy solutions.
The synthesis of 2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde typically involves multi-step organic reactions, starting from readily available precursors such as 4-bromopyrazole or 4-vinylpyrazole. Common synthetic routes include palladium-catalyzed cross-coupling reactions to introduce the ethenyl substituent, followed by formylation to install the aldehyde group. Recent innovations in catalytic methods have improved the efficiency and scalability of these processes, making CAS No: 2228899-24-7 more accessible for industrial applications.
From a computational chemistry perspective, virtual screening techniques have been employed to identify novel derivatives of 2-(1-ethenyl-1H-pyrazol-4-yl)acetaldehyde with enhanced biological activity. Molecular docking studies have revealed promising interactions between this compound and target proteins, providing insights into its mechanism of action. These computational approaches complement experimental efforts, accelerating the discovery process and enabling rational drug design.
The safety profile of 2-(1-ethenyl-1H-pyrazol-4-yiacetaldehyde is another critical consideration in its application. While preliminary toxicology studies suggest moderate toxicity at high concentrations, its reactivity also implies potential for safe handling when appropriate precautions are taken. Researchers emphasize the importance of proper storage conditions and handling protocols to mitigate any risks associated with its use.
In conclusion, 2-(1 ethenyl - 1 H - pyrazol - 4 - yl) acetaldehyde (CAS No: 2228899 - 24 - 7) represents a fascinating compound with diverse applications across pharmaceuticals, materials science, and biotechnology. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its reactivity allows for further functionalization to tailor properties for specific uses. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing scientific and technological innovations.
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